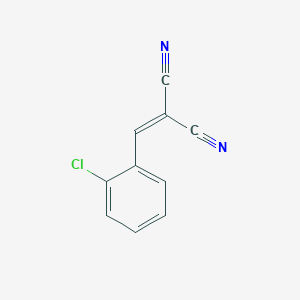
Acetylphenylalanyl-prolyl-bor-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylphenylalanyl-prolyl-bor-arginine, also known as APB-Arg, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a boronic acid-based proteasome inhibitor that has been shown to have anti-tumor and anti-inflammatory properties.
Wirkmechanismus
Acetylphenylalanyl-prolyl-bor-arginine works by inhibiting the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, Acetylphenylalanyl-prolyl-bor-arginine prevents the breakdown of proteins that are involved in cell growth and survival, leading to cell death. This mechanism of action is particularly effective in cancer cells, which rely heavily on the proteasome for their survival.
Biochemical and Physiological Effects
Acetylphenylalanyl-prolyl-bor-arginine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. In addition, Acetylphenylalanyl-prolyl-bor-arginine has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Acetylphenylalanyl-prolyl-bor-arginine in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, Acetylphenylalanyl-prolyl-bor-arginine targets a specific site on the proteasome, making it a more effective inhibitor. However, one of the limitations of using Acetylphenylalanyl-prolyl-bor-arginine in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of Acetylphenylalanyl-prolyl-bor-arginine. One area of research is the development of more effective delivery methods for Acetylphenylalanyl-prolyl-bor-arginine, such as nanoparticles or liposomes. Another area of research is the study of the effects of Acetylphenylalanyl-prolyl-bor-arginine on other cellular pathways, such as the immune system. Finally, the potential use of Acetylphenylalanyl-prolyl-bor-arginine in combination with other cancer therapies is an area of active research.
Conclusion
In conclusion, Acetylphenylalanyl-prolyl-bor-arginine is a boronic acid-based proteasome inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, and has been used in the treatment of multiple myeloma and rheumatoid arthritis. Acetylphenylalanyl-prolyl-bor-arginine works by inhibiting the proteasome, leading to cell death in cancer cells. Despite its low solubility in water, Acetylphenylalanyl-prolyl-bor-arginine is a promising compound for future research in the treatment of cancer and inflammatory diseases.
Synthesemethoden
Acetylphenylalanyl-prolyl-bor-arginine is a boronic acid-based proteasome inhibitor that is synthesized using a multi-step process. The first step involves the synthesis of acetylphenylalanyl-prolyl-arginine, which is then reacted with boronic acid to produce Acetylphenylalanyl-prolyl-bor-arginine. The final product is purified using chromatography to obtain a pure form of Acetylphenylalanyl-prolyl-bor-arginine.
Wissenschaftliche Forschungsanwendungen
Acetylphenylalanyl-prolyl-bor-arginine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been used in the treatment of multiple myeloma, a type of blood cancer. Acetylphenylalanyl-prolyl-bor-arginine has also been studied for its anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
124216-70-2 |
|---|---|
Produktname |
Acetylphenylalanyl-prolyl-bor-arginine |
Molekularformel |
C21H33BN6O5 |
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
[1-[(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)19(30)27-20(31)17-9-6-12-28(17)18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H4,23,24,25)(H,27,30,31)/t16-,17+,18?/m1/s1 |
InChI-Schlüssel |
NHUNNUFTIMZMOJ-DVKDBIPTSA-N |
Isomerische SMILES |
B(C(CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
Kanonische SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
Synonyme |
acetylphenylalanyl-prolyl-bor-arginine P 8714 P-8714 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



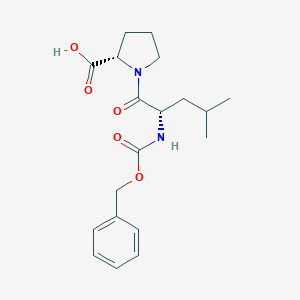

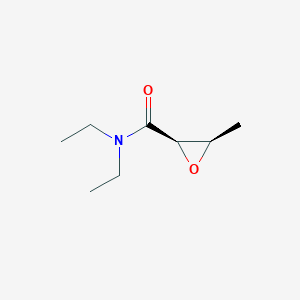
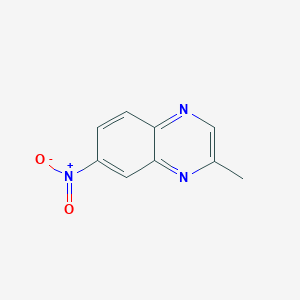

![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)

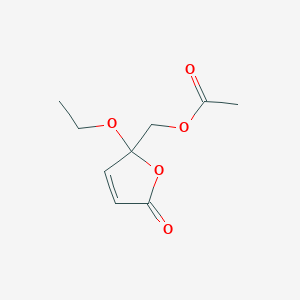
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
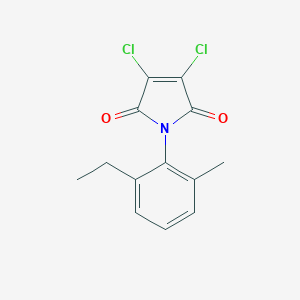
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
